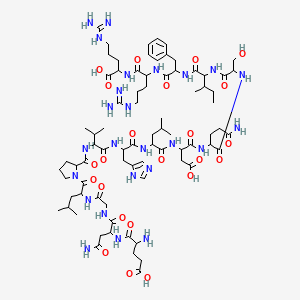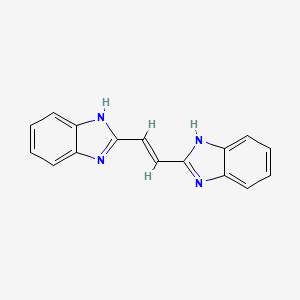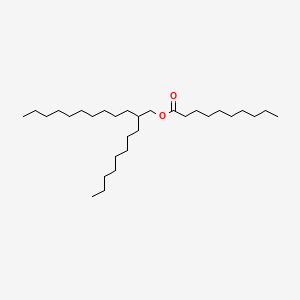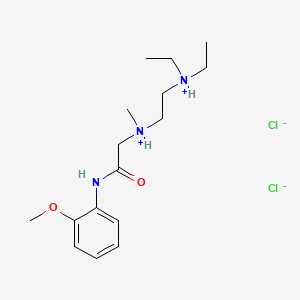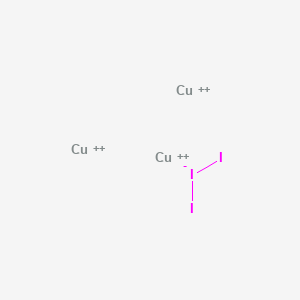
Tricopper;triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper triiodide, also known as copper iodide trimer, is a chemical compound with the formula Cu₃I₃. It is composed of three copper atoms and three iodine atoms, forming a trimeric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricopper triiodide can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a bowl-shaped binding pocket for the tricopper core, while the fourth TREN caps the cluster to form a cryptand, preventing solvent interaction .
Industrial Production Methods: Industrial production methods for tricopper triiodide are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
Types of Reactions: Tricopper triiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits several reversible single-electron redox events, making it a potential candidate for redox catalysis .
Common Reagents and Conditions:
Oxidation: Tricopper triiodide can be oxidized using oxygen (O₂) under acidic conditions.
Reduction: The fully reduced form, TREN₄CuICuICuI(μ₃-OH)₂, can reduce O₂ under acidic conditions.
Substitution: The compound can undergo substitution reactions with various ligands, altering its chemical properties and reactivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes .
Scientific Research Applications
Tricopper triiodide has several scientific research applications, including:
Mechanism of Action
The mechanism by which tricopper triiodide exerts its effects involves the synergy of three CuII/CuI redox couples. This synergy is essential for harnessing the oxidative power of O₂ in reactions such as oxygen reduction and hydrocarbon hydroxylation . The geometric constraints provided by the cryptand structure enable efficient electron transfer, facilitating its redox activity .
Comparison with Similar Compounds
Copper(I) iodide (CuI): A simpler copper-iodine compound with different structural and chemical properties.
Tricopper(II) cores: Compounds with similar tricopper structures but different ligands and reactivity.
Uniqueness: Tricopper triiodide’s unique cryptand structure and mixed-valent state distinguish it from other copper-iodine compounds.
Properties
Molecular Formula |
Cu3I3+5 |
|---|---|
Molecular Weight |
571.35 g/mol |
IUPAC Name |
tricopper;triiodide |
InChI |
InChI=1S/3Cu.I3/c;;;1-3-2/q3*+2;-1 |
InChI Key |
BSSKTHDOWWXKMO-UHFFFAOYSA-N |
Canonical SMILES |
[Cu+2].[Cu+2].[Cu+2].I[I-]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


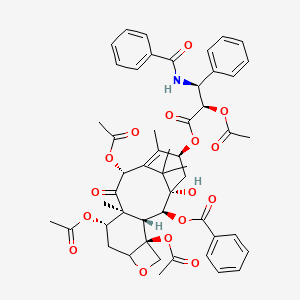
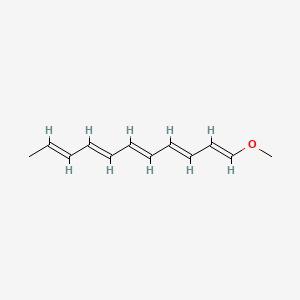
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
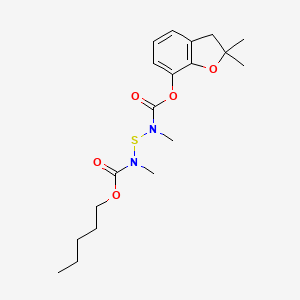
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)

![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


